molecular formula C16H12ClN3O5S B13947899 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-50-9

5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13947899
CAS No.: 586392-50-9
M. Wt: 393.8 g/mol
InChI Key: AYUZZOKBSVVHEI-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-nitrobenzoic acid, which is then chlorinated to introduce the chloro group. The resulting compound undergoes further reactions to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of functional groups it possesses. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

586392-50-9

Molecular Formula

C16H12ClN3O5S

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12ClN3O5S/c1-8-10(3-2-4-13(8)20(24)25)14(21)19-16(26)18-12-6-5-9(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26)

InChI Key

AYUZZOKBSVVHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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